molecular formula C12H11F2NO2S2 B6540107 2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 1060329-47-6

2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No. B6540107
CAS RN: 1060329-47-6
M. Wt: 303.4 g/mol
InChI Key: QEKDGBQPEHEVBU-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Chemical Reactions Analysis

Thiophene nucleus-containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . Given the structural similarity, it’s plausible that “2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could also be used in the synthesis of anticancer agents.

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests a potential application of “2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” in the synthesis of similar therapeutic agents.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and play a role in the development of insecticides . This could be another potential application of “2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide”.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents, which can be derived from thiophene compounds, have been developed for this process . Therefore, “2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially be used in this type of coupling reaction.

Fluorescence Labeling in Microscopy

BODIPY, a derivative of thiophene, can be infused in silicon oil to impart fluorescence, which can be used in light microscopy for cell sheets . This suggests that “2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially be used in similar fluorescence labeling applications.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

2,5-difluoro-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2S2/c13-10-1-2-11(14)12(7-10)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKDGBQPEHEVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

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